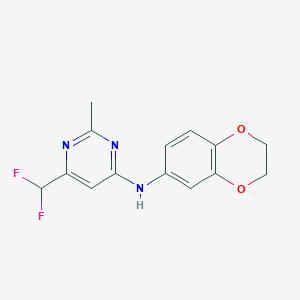
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C14H13F2N3O2 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.09758299 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of oncology. Its structure incorporates a difluoromethyl group and a benzodioxin moiety, which may contribute to its unique pharmacological properties.
Chemical Structure
The compound can be represented by the following molecular formula:
Its IUPAC name is this compound.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, a study highlighted that a related compound selectively inhibited the proliferation of cancer cells expressing folate receptors and proton-coupled folate transporters (PCFT), demonstrating enhanced potency against human tumor cells compared to other agents .
In vivo studies using SCID mice with IGROV1 tumors showed that this compound was more efficacious than comparative agents, suggesting its potential as a therapeutic candidate in cancer treatment .
The proposed mechanism involves selective membrane transport facilitated by folate receptors and PCFT, leading to the inhibition of enzymes critical for nucleotide synthesis. Specifically, the compound was found to inhibit β-glycinamide ribonucleotide formyltransferase (GARFTase), resulting in the depletion of ATP pools within cells . This mechanism underlines its effectiveness in targeting rapidly dividing cancer cells.
Case Studies
| Study | Findings |
|---|---|
| In Vitro Study (Cell Lines) | Compound selectively inhibited proliferation in KB and IGROV1 human tumor cells. |
| In Vivo Study (SCID Mice) | Demonstrated superior antitumor efficacy compared to standard treatments. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group and the benzodioxin structure appears to enhance its interaction with biological targets. Variations in the length of bridging atoms in related compounds have shown that certain configurations yield better selectivity and potency against tumor cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other difluoromethylated compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6-(Difluoromethyl)phenanthridine | Moderate antitumor activity | Different core structure |
| Difluoromethylated quinones | Varies based on substitutions | Known for redox activity |
属性
IUPAC Name |
6-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-2-3-11-12(6-9)21-5-4-20-11/h2-3,6-7,14H,4-5H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLKPUVOLQCRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC3=C(C=C2)OCCO3)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














